N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Description

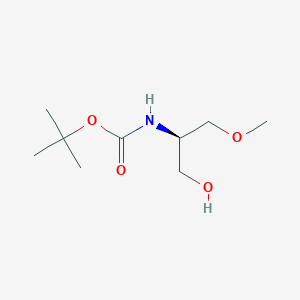

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183793-49-9 | |

| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Introduction: A Chiral Building Block of Strategic Importance

N-Boc-(R)-2-Amino-3-methoxy-1-propanol, registered under CAS number 1334171-66-2, is a pivotal chiral building block in modern synthetic organic chemistry and pharmaceutical development.[1][2] Its structure uniquely combines a primary alcohol, a stereodefined secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a methoxy ether. This trifunctional arrangement offers a versatile scaffold for constructing complex, enantiomerically pure molecules. The presence of the Boc protecting group is central to its utility, enabling chemists to perform selective reactions on the hydroxyl group while the amine remains shielded. Its defined (R)-stereochemistry is crucial for the synthesis of stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1334171-66-2 | [1][2] |

| Molecular Formula | C₉H₁₉NO₄ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | White crystalline solid (typical) | General chemical knowledge |

| Solubility | Soluble in alcohols and other organic solvents like acetone and dimethylformamide. | [3] |

Synthesis and Mechanistic Principles

The synthesis of chiral amino alcohols often involves the protection of the amine functionality to allow for selective modification of other parts of the molecule. The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and is widely applied in the preparation of intermediates like this compound.

General Synthetic Workflow

A common synthetic strategy involves starting from a chiral precursor, such as an amino acid, and introducing the Boc protecting group. This is typically followed by modification of other functional groups. A generalized workflow for preparing N-Boc protected amino alcohols is outlined below.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from its bifunctional nature, possessing both a nucleophilic hydroxyl group and a latent amino group that can be revealed upon deprotection.

This structure is particularly useful in the synthesis of:

-

Chiral Ligands: For asymmetric catalysis.

-

Peptidomimetics: Where the amino alcohol core serves as a surrogate for a natural amino acid residue.

-

Active Pharmaceutical Ingredients (APIs): It can be incorporated into the backbone of drug candidates to impart specific stereochemistry and functionality. For instance, similar amino alcohol structures are used in the synthesis of antiviral drugs and other therapeutic agents. A patent for the preparation of Lacosamide, an anticonvulsant medication, describes the use of a related intermediate, (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, highlighting the relevance of this structural motif in pharmaceutical synthesis. [4]

Experimental Protocol: Boc Protection of an Amino Alcohol

This protocol provides a generalized, self-validating procedure for the Boc protection of a chiral amino alcohol, which is a key step in synthesizing the title compound.

Materials:

-

(R)-2-Amino-3-methoxy-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

50% Aqueous Dioxane or Acetone

-

Ethyl Acetate

-

1 M Citric Acid Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the amino alcohol (1 equivalent) in 50% aqueous dioxane.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.

-

Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: If a solvent other than dioxane was used, remove it under reduced pressure. [5]6. Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine. [5]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [6]Work in a well-ventilated area or a fume hood. [6]* Inhalation: Avoid inhaling dust or vapors. [6]May cause respiratory irritation. [6]* Skin and Eye Contact: The compound can cause skin and serious eye irritation. [6]In case of contact, flush the affected area with copious amounts of water. [6]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound stands out as a highly valuable and versatile chiral intermediate. Its pre-defined stereocenter and the orthogonal protection strategy afforded by the Boc group provide chemists with a reliable tool for the efficient and stereocontrolled synthesis of complex target molecules. Its application in the pharmaceutical industry underscores the critical role of such building blocks in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Santa Cruz Biotechnology. N-Boc-2-amino-3-methoxy-1-propanol | CAS 1334171-66-2.

-

Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol.

-

Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. (2026, January 6).

-

CymitQuimica. N-Boc-(R)-1-amino-2-propanol Safety Data Sheet. (2023, August 2).

-

Sigma-Aldrich. BOC-ON Technical Information Bulletin.

-

Google Patents. An improved process for the preparation of lacosamide (WO2011144983A2).

-

ChemBK. N-Boc-2-Amino-1-Propanol. (2024, April 10).

Sources

- 1. scbt.com [scbt.com]

- 2. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol | Next Peptide [nextpeptide.com]

- 3. chembk.com [chembk.com]

- 4. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

"N-Boc-(R)-2-Amino-3-methoxy-1-propanol" molecular weight

An In-Depth Technical Guide to N-Boc-(R)-2-Amino-3-methoxy-1-propanol: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound is a chiral building block of significant interest to researchers and scientists in the field of pharmaceutical development. Its unique trifunctional structure, featuring a primary alcohol, a Boc-protected amine, and a methoxy ether, all arranged around a defined stereocenter, makes it a valuable intermediate in the synthesis of complex, enantiomerically pure drug molecules. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, explores its critical applications in drug synthesis, and details essential safety and handling protocols.

Physicochemical Properties and Characterization

This compound, with the chemical formula C9H19NO4, is a derivative of the amino acid serine.[1] The presence of the tert-butoxycarbonyl (Boc) group provides robust protection for the amine, allowing for selective reactions at the primary hydroxyl group.[2] This strategic protection is fundamental to its utility, simplifying complex synthetic routes and improving overall yields in multi-step syntheses.[2]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | [1][3][4] |

| Molecular Formula | C9H19NO4 | [1][3] |

| CAS Number | 183793-49-9 | [1] |

| IUPAC Name | tert-butyl N-[(1R)-2-hydroxy-1-(methoxymethyl)ethyl]carbamate | [1] |

| Appearance | Typically an oil or low-melting solid | Inferred from similar structures |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) | [5] |

Characterization of this compound is typically achieved using standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework and the presence of the Boc group, methoxy group, and the three distinct carbons of the propanol backbone.[6] Infrared (IR) spectroscopy would show characteristic absorptions for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the strong C=O stretch of the Boc group.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages readily available chiral precursors, most commonly D-Serine (the enantiomer that provides the desired (R)-configuration in the final product after functional group manipulation). The synthetic strategy is designed to selectively modify the functional groups while preserving the critical stereochemistry.

Proposed Synthetic Workflow

The logical pathway begins with the protection of the amine, followed by modification of the carboxylic acid and hydroxyl groups.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Step 1: N-Boc Protection of D-Serine.

-

Rationale: The amino group is the most nucleophilic site and must be protected first to prevent side reactions in subsequent steps. The Boc group is ideal due to its stability in basic and reductive conditions and its ease of removal under mild acidic conditions.[2]

-

Procedure: D-Serine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) with a base like sodium hydroxide. Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise while maintaining a cool temperature (0-5 °C). The reaction is stirred until completion, followed by an acidic workup to protonate the carboxylate, and extraction with an organic solvent to yield N-Boc-D-Serine.

-

-

Step 2: Reduction of the Carboxylic Acid.

-

Rationale: The carboxylic acid is reduced to a primary alcohol. A reducing agent like sodium borohydride in the presence of an activator, or a stronger agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF), is used. Careful control of the reaction conditions is necessary to ensure complete reduction without affecting the Boc group.

-

Procedure: To a solution of N-Boc-D-Serine in anhydrous THF at 0 °C, a solution of the reducing agent is added slowly. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water or a mild acid, followed by extraction and purification to yield N-Boc-(R)-2-Amino-1,3-propanediol.

-

-

Step 3: Selective O-Methylation.

-

Rationale: This step introduces the methoxy group. A key challenge is the selective methylation of the side-chain hydroxyl group over the C1 hydroxyl. This can often be achieved by forming the alkoxide of the more sterically accessible primary alcohol at C1, protecting it (e.g., as a silyl ether), methylating the remaining hydroxyl, and then deprotecting. A more direct, albeit potentially lower-yielding, approach involves careful stoichiometric control of a base (like sodium hydride) and a methylating agent (like methyl iodide).

-

Procedure: The diol from Step 2 is dissolved in an anhydrous solvent like DMF or THF. A strong base (e.g., sodium hydride) is added to deprotonate the hydroxyl group, followed by the addition of methyl iodide. The reaction is monitored closely for the formation of the desired mono-methylated product. Workup involves quenching the excess base and methylating agent, followed by extraction and chromatographic purification to isolate the final product.

-

Core Applications in Pharmaceutical Development

The value of this compound lies in its identity as a chiral synthon. Its defined (R)-configuration is essential for building enantiomerically pure drugs, which is critical for ensuring therapeutic efficacy and minimizing side effects.[2]

Case Study: Intermediate in the Synthesis of Lacosamide

A notable application is in the synthesis of Lacosamide, an anticonvulsant medication. While Lacosamide itself does not contain the full backbone of this specific building block, a closely related precursor, N-Boc-D-serine, is a documented starting material for its synthesis.[7] The process involves converting N-Boc-D-serine into (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, which is a key intermediate.[7] This highlights the utility of the N-Boc-D-serine framework, from which our target molecule is derived. The methoxy group and the protected amine at the chiral center are crucial structural motifs carried through the synthesis.

Caption: Role of N-Boc-Serine derivatives in the Lacosamide synthesis pathway.

Handling, Storage, and Safety Protocols

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, guidelines can be established based on similar N-Boc protected amino alcohols.[8][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[9] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from strong oxidizing agents and sources of ignition.[11]

-

Fire Safety: In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11]

Conclusion

This compound stands out as a highly functionalized and valuable chiral building block for modern organic synthesis. The strategic placement of a protected amine, a reactive alcohol, and a methoxy group around a single stereocenter provides medicinal chemists with a versatile tool for constructing complex molecular architectures. Its application in the synthesis of pharmaceutical intermediates underscores its importance in the drug development pipeline, enabling the efficient and stereoselective production of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Sunway Pharm Ltd. This compound - CAS:183793-49-9.

-

Santa Cruz Biotechnology. N-Boc-2-amino-3-methoxy-1-propanol | CAS 1334171-66-2.

-

Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Sasol. Material Safety Data Sheet n-Propanol.

-

Fisher Scientific. SAFETY DATA SHEET - 3-(BOC-amino)-1-propanol.

-

PubChem. N-Boc-(R)-1-amino-2-propanol.

-

CymitQuimica. N-Boc-(R)-1-amino-2-propanol Safety Data Sheet.

-

Apollo Scientific. N-BOC-2-Amino-1-propanol Safety Data Sheet.

-

DC Fine Chemicals. Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D.

-

ResearchGate. Synthesis of N-BOC amines by various routes.

-

Benchchem. Application Notes and Protocols: The Role of 3-Methoxy-1-propanol in the Synthesis of Active Pharmaceutical Ingredients.

-

ChemicalBook. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1.

-

Google Patents. WO2011144983A2 - An improved process for the preparation of lacosamide.

-

Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.

Sources

- 1. This compound - CAS:183793-49-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol | Next Peptide [nextpeptide.com]

- 5. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide to the Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

This compound is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its stereodefined structure, containing both a protected amine and a primary alcohol, makes it an essential precursor for the synthesis of complex, enantiomerically pure molecules. Drug development professionals and researchers utilize such synthons to construct key fragments of pharmacologically active compounds, where precise three-dimensional orientation is critical for biological activity. This guide provides a detailed exploration of a reliable and efficient synthesis route for this compound, starting from a readily available chiral precursor. We will delve into the strategic choices behind the synthesis, detailed experimental protocols, and the underlying chemical principles that ensure success.

Part 1: Synthesis Strategy - A Chiral Pool Approach

The most logical and cost-effective strategy for synthesizing an enantiomerically pure molecule like this compound is the "chiral pool" approach.[1][2][3] This methodology leverages naturally occurring, inexpensive chiral molecules as starting materials, thereby avoiding the need for complex asymmetric synthesis or costly chiral resolution steps.[4][5]

For the target molecule, the amino acid (R)-Serine (more commonly known as D-Serine) is an ideal starting point. It possesses the correct stereochemistry at the C2 position and the necessary functional groups—an amine, a carboxylic acid, and a primary hydroxyl group—that can be chemically manipulated to arrive at the desired product.

The overall synthetic transformation from D-Serine involves four key steps:

-

N-Protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from acting as a nucleophile in subsequent steps.

-

O-Methylation: The side-chain hydroxyl group is converted to a methoxy ether.

-

Carboxyl Group Activation: The carboxylic acid is converted to a methyl ester to facilitate the final reduction.

-

Reduction: The methyl ester is reduced to a primary alcohol to yield the final product.

Caption: High-level workflow for the synthesis of the target compound from D-Serine.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, grounded in established chemical literature. The protocols are designed to be self-validating, with explanations for each critical choice of reagent and condition.

Step 1: Synthesis of N-Boc-D-Serine

The initial step involves the protection of the amino group of D-Serine using di-tert-butyl dicarbonate, (Boc)₂O. The Boc group is robust enough to withstand a variety of reaction conditions but can be readily removed with acid, making it an ideal protecting group.[6]

Experimental Protocol:

-

Suspend D-Serine (1.0 eq.) in a 1:1 mixture of water and dioxane.

-

Cool the suspension in an ice bath to 0°C.

-

Add sodium carbonate (2.5 eq.) to the mixture, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.).[7]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, until TLC analysis indicates the complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold aqueous solution of potassium bisulfate or dilute HCl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-Serine, typically as a white solid or a thick oil.[7][8]

Causality and Expertise:

-

Solvent Choice: The water/dioxane system is used to dissolve both the polar amino acid and the nonpolar (Boc)₂O, facilitating the reaction.

-

Base: Sodium carbonate is a mild base that deprotonates the amino group, activating it for nucleophilic attack on the Boc anhydride, while leaving the carboxylic acid as a carboxylate salt, which enhances its water solubility.

-

Work-up: Acidification is critical to protonate the carboxylic acid, allowing for its extraction into an organic solvent. Performing this step at 0°C minimizes any potential acid-catalyzed removal of the newly installed Boc group.

Step 2: Synthesis of N-Boc-D-Serine Methyl Ester

With the amine protected, the next step is the esterification of the carboxylic acid. This prevents the acidic proton from interfering with the base-mediated methylation in the subsequent step and activates the carbonyl group for the final reduction.

Experimental Protocol:

-

Dissolve N-Boc-D-Serine (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add solid potassium carbonate (1.1 eq.) to the solution and stir for 10-15 minutes in an ice-water bath.[8]

-

Add methyl iodide (2.0 eq.) to the white suspension. (Caution: Methyl iodide is toxic and should be handled in a fume hood) .[8]

-

Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase sequentially with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give N-Boc-D-serine methyl ester, typically as a pale oil.[8]

Causality and Expertise:

-

Reagents: The combination of potassium carbonate and methyl iodide is a classic and efficient method for esterification via Sₙ2 reaction on the carboxylate.

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, dissolving the starting material and facilitating the Sₙ2 displacement.

-

Purification: This product is often sufficiently pure to be carried forward without column chromatography.[8]

Step 3: O-Methylation to N-Boc-(R)-2-Amino-3-methoxypropanoic acid methyl ester

This is the most critical step for installing the methoxy group. It requires a strong base to deprotonate the primary hydroxyl group, which is then alkylated.

Experimental Protocol:

-

Prepare a solution of N-Boc-D-Serine methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the solution. Stir for 30-45 minutes at 0°C to allow for complete deprotonation (cessation of H₂ gas evolution).

-

Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture at 0°C. (Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood) . An alternative is to use methyl iodide.[9]

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure methylated product.

Causality and Expertise:

-

Strong Base: The pKa of the primary alcohol is ~16, requiring a strong, non-nucleophilic base like NaH for complete deprotonation to the alkoxide.

-

Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent. The reaction proceeds via an Sₙ2 attack of the newly formed alkoxide on the methylating agent. This process is analogous to methylation steps used in the synthesis of other pharmaceutical intermediates.[9]

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with moisture in the air.

Caption: Key steps in the O-methylation reaction: deprotonation and Sₙ2 attack.

Step 4: Reduction to this compound

The final step is the selective reduction of the methyl ester to a primary alcohol. Lithium borohydride is an excellent choice as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and effectively reduces esters without affecting the Boc protecting group.[10]

Experimental Protocol:

-

Dissolve the purified N-Boc-(R)-2-amino-3-methoxypropanoic acid methyl ester (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.[10]

-

Cool the reaction back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfate, followed by water.

-

Filter the resulting suspension and extract the filtrate with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a solvent system such as 2% methanol in chloroform to yield the final product, this compound.[11]

Causality and Expertise:

-

Reducing Agent: LiBH₄ provides excellent chemoselectivity, reducing the ester while leaving the carbamate (Boc group) intact.

-

Work-up: The quenching procedure is designed to safely neutralize the excess reducing agent and precipitate the boron salts, simplifying the purification process.

Part 3: Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Table 1: Synthesis Route Summary

| Step | Transformation | Key Reagents | Solvent | Purpose |

| 1 | N-Protection | (Boc)₂O, Na₂CO₃ | Water/Dioxane | Protect the amine functionality. |

| 2 | Esterification | CH₃I, K₂CO₃ | DMF | Activate carboxyl group for reduction. |

| 3 | O-Methylation | NaH, (CH₃)₂SO₄ | THF | Introduce the key methoxy group. |

| 4 | Reduction | LiBH₄ | THF | Reduce ester to primary alcohol. |

Expected Characterization Data:

-

¹H NMR: Will show characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the methoxy group (~3.4 ppm, 3H, singlet), the protons on the carbon backbone, and the hydroxyl proton.

-

¹³C NMR: Will confirm the presence of all 9 carbon atoms in their respective chemical environments.

-

FT-IR: Will display characteristic absorptions for the N-H bond (carbamate), O-H bond (alcohol), and C=O bond (carbamate).[12]

-

Mass Spectrometry (ESI+): Will show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 205.25 g/mol .[13][14]

-

Optical Rotation: A specific rotation value will be measured to confirm that the stereochemical integrity of the chiral center was maintained throughout the synthesis.

Part 4: Applications and Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the creation of new medicines. Its structural motifs are found in a wide array of bioactive molecules. For instance, related amino alcohol structures are central to the synthesis of protease inhibitors, antiviral agents, and other complex therapeutic candidates. The methoxy group can serve to block metabolic oxidation or to engage in specific hydrogen bonding interactions within a biological target.

This guide has outlined a robust and logical pathway for the synthesis of this valuable chiral building block. By starting from the inexpensive and naturally available D-Serine, the route is both efficient and economically viable. The detailed protocols and mechanistic explanations provided herein offer researchers and drug development professionals a solid foundation for producing this key intermediate, empowering the advancement of complex molecule synthesis and the discovery of new therapeutic agents.

References

- Scholars Research Library - Der Pharma Chemica. (n.d.). Synthesis and characterization of novel dipeptide analogue.

-

Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Org. Synth. 1992, 70, 86. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from a collection of articles on Boc protection of amines.

- BenchChem. (n.d.). N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis. Retrieved from an article discussing the use of the chiral pool.

-

LookChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Methoxy-1-propanol in the Synthesis of Active Pharmaceutical Ingredients. Retrieved from an article discussing the use of related methoxy alcohol compounds in API synthesis.

- TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4).

- Google Patents. (2011). An improved process for the preparation of lacosamide. WO2011144983A2.

- PMC - NIH. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from an article discussing the synthesis of amino alcohols.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved from a brochure discussing chiral pool synthesis.

- Baran Lab, Scripps Research. (n.d.). Creativity from the Chiral Pool: Amino Acids.

- MDPI. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(9), 951.

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from a publication detailing the reduction of N-Boc amino acid methyl esters.

- ChemInform. (2013). Enantioselective Methodologies Using N-Carbamoyl-imines. ChemInform, 44(32).

-

PrepChem.com. (n.d.). Synthesis of (2R)-N-BOC-serine. Retrieved from [Link]

-

Next Peptide. (n.d.). 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). (R)-(-)-2-Amino-1-propanol. National Institute of Standards and Technology. Retrieved from [Link]

- SciELO. (n.d.). Enantioselective Synthesis of b-Amino Acids. Retrieved from an article on enantioselective synthesis.

- PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from an article discussing spectroscopic analysis of amino alcohols.

- Google Patents. (n.d.). Crystallization method of Boc-amino acid. CN112661672A.

- BOC Sciences. (n.d.). CAS 203309-98-2 (R)-(+)-1-BENZYLAMINO-3-PHENOXY-2-PROPANOL.

- Google Patents. (n.d.). Method for producing and purifying 3-aminopropanol. EP2468712A1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. baranlab.org [baranlab.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. This compound - CAS:183793-49-9 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Authored by: A Senior Application Scientist

Abstract

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its defined stereochemistry and orthogonal protecting groups make it a versatile synthon for introducing specific pharmacophores. This guide provides a comprehensive overview of the common starting materials and synthetic strategies for the preparation of this compound. We will delve into the rationale behind the selection of precursors, detail the key transformations, and provide step-by-step protocols grounded in established chemical literature.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged structural motif found in numerous natural products and active pharmaceutical ingredients (APIs).[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity, as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[1] The title compound, this compound, is a protected form of a chiral amino alcohol, making it an ideal intermediate for multi-step syntheses. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a wide range of conditions but can be readily removed under acidic conditions, providing synthetic flexibility.[2][3]

Strategic Selection of Starting Materials: Leveraging the Chiral Pool

The most efficient and cost-effective syntheses of enantiomerically pure compounds often begin with readily available chiral starting materials, a concept known as "chiral pool synthesis."[1] For this compound, the logical and most common precursor is the naturally occurring amino acid, (R)-Serine (often referred to as D-Serine in older literature).

(R)-Serine is an ideal starting material for several key reasons:

-

Correct Stereochemistry: It possesses the desired (R)-configuration at the carbon atom bearing the amino group.

-

Functionality: It contains the three essential functional groups—an amine, a carboxylic acid, and a primary alcohol—that can be selectively manipulated.

-

Commercial Availability and Cost: (R)-Serine is commercially available in high enantiopurity at a reasonable cost.

The overall synthetic strategy involves a three-step sequence from (R)-Serine:

-

N-Boc Protection: Protection of the amino group.

-

Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol.

-

O-Methylation: Selective methylation of the side-chain hydroxyl group.

Figure 1: Overall synthetic workflow from (R)-Serine.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: N-Boc Protection of (R)-Serine

The first step is the chemoselective protection of the amino group of (R)-Serine. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions, which will be encountered in the subsequent steps. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

Dissolution: Dissolve (R)-Serine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to deprotonate the amino group, rendering it nucleophilic. The pH should be maintained in the range of 9-10.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate, typically dissolved in the organic solvent, to the reaction mixture. The reaction is usually stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the aqueous solution with a mild acid (e.g., citric acid or cold dilute HCl) to a pH of 2-3 to protonate the carboxylic acid and any unreacted amine.

-

Extraction: Extract the product, N-Boc-(R)-Serine, with an organic solvent such as ethyl acetate.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, which is often a white solid and can be used in the next step without further purification.

Causality and Expertise: The use of an aqueous basic solution is crucial. The base deprotonates the ammonium group of the zwitterionic amino acid, freeing the lone pair of the nitrogen to attack the electrophilic carbonyl carbon of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate releases tert-butoxide and carbon dioxide, leading to the stable carbamate product. This method is highly effective and generally avoids side reactions.[4]

Step 2: Reduction of N-Boc-(R)-Serine to N-Boc-(R)-Serinol

With the amino group protected, the next transformation is the reduction of the carboxylic acid to a primary alcohol. This requires a reducing agent that is potent enough to reduce a carboxylic acid but will not cleave the Boc group.

Common Reducing Agents and Rationale:

| Reducing Agent | Advantages | Disadvantages |

| Borane (BH₃) | Highly effective for reducing carboxylic acids. Often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂). | Can be pyrophoric and requires careful handling under anhydrous conditions. |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | A milder and safer alternative to borane. In situ generation of diborane. | Requires careful control of stoichiometry. |

| Mixed Anhydride Method followed by NaBH₄ | A two-step process where the carboxylic acid is first activated (e.g., with ethyl chloroformate) and then reduced with NaBH₄. This is a very common and high-yielding method. | Requires an additional activation step. |

Protocol (Mixed Anhydride Method):

-

Dissolution and Cooling: Dissolve N-Boc-(R)-Serine in anhydrous THF and cool the solution to -15 to -10 °C in an ice-salt or acetone/dry ice bath.

-

Activation: Add a base, such as N-methylmorpholine or triethylamine, followed by the dropwise addition of ethyl chloroformate or isobutyl chloroformate. Stir the mixture at this temperature for about 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride in a small amount of water and add it to the reaction mixture, ensuring the temperature remains below 0 °C.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol or a saturated aqueous solution of ammonium chloride.

-

Workup and Extraction: Allow the mixture to warm to room temperature and concentrate it under reduced pressure to remove the THF. Add water and extract the product, N-Boc-(R)-Serinol, with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Expert Insight: The mixed anhydride method is often preferred in a laboratory setting due to its high yields and the use of safer reagents compared to borane complexes. The activation of the carboxylic acid is key, as it transforms the hydroxyl group into a better leaving group, facilitating the hydride attack from NaBH₄.

Step 3: Selective O-Methylation

The final step is the selective methylation of the primary hydroxyl group of the side chain. This requires a methylation strategy that does not affect the other primary alcohol or the N-Boc group. A common and effective method is the Williamson ether synthesis.

Protocol:

-

Deprotonation: Dissolve N-Boc-(R)-Serinol in an anhydrous aprotic solvent like THF or DMF and cool the solution to 0 °C.

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. The primary hydroxyl group is more sterically accessible and thus more readily deprotonated than the hydroxyl group at C1. However, careful control of stoichiometry is important to favor mono-methylation.

-

Methylating Agent: After the gas evolution ceases, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, this compound, is purified by column chromatography.

Figure 2: Detailed reaction steps with reagents.

Alternative Starting Materials and Routes

While the (R)-Serine route is the most direct, other chiral starting materials can be envisioned, although they are generally less common for this specific target.

-

(R)-Glyceraldehyde: This chiral building block could be used, but it would require the introduction of the amino group with stereocontrol, which can be challenging.

-

Asymmetric Synthesis: Modern catalytic asymmetric methods, such as the asymmetric aminohydroxylation of a suitable allyl ether, could in principle be employed. However, for a molecule with a readily available chiral pool precursor like serine, this is often not the most economically viable approach on a large scale.[1]

Conclusion

The synthesis of this compound is a prime example of efficient chiral synthesis leveraging the chiral pool. Starting from the inexpensive and enantiopure amino acid (R)-Serine, a straightforward three-step sequence of protection, reduction, and methylation provides the target molecule. The choice of reagents and reaction conditions at each stage is critical for achieving high yields and maintaining the stereochemical integrity of the molecule. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable building block.

References

-

Vertex AI Search, Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. 5

-

Vertex AI Search, Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH. 6

-

Vertex AI Search, discovery and synthesis of chiral amino alcohols - Benchchem. 1

-

Vertex AI Search, New Approach Facilitates Chiral Amino Alcohol Synthesis. 7

-

Vertex AI Search, Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - ACS Publications.

-

Vertex AI Search, Boc-Protected Amino Groups - Organic Chemistry Portal. 2

-

Vertex AI Search, N-Boc protection of aminoesters a . | Download Table - ResearchGate.

-

Vertex AI Search, Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes | The Journal of Organic Chemistry - ACS Publications.

-

Vertex AI Search, N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.

-

Vertex AI Search, tert-Butyloxycarbonyl protecting group - Wikipedia.

-

Vertex AI Search, Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals.

-

Vertex AI Search, WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Spectroscopic data of "N-Boc-(R)-2-Amino-3-methoxy-1-propanol"

An In-depth Technical Guide to the Spectroscopic Data of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its structure incorporates a protected amine (N-Boc), a primary alcohol, and a methoxy ether, providing a versatile scaffold for the synthesis of complex molecules, including peptidomimetics and pharmaceutical intermediates. The precise characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its reactivity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a synthesis of established spectroscopic principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the procurement, synthesis, and application of this important chiral building block. While experimental data should always be obtained for each specific lot, this guide provides a robust framework for the interpretation of that data.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name tert-butyl ((R)-1-hydroxy-3-methoxypropan-2-yl)carbamate, is presented below. Its molecular formula is C₉H₁₉NO₄, and it has a molecular weight of 205.25 g/mol [1].

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for each unique proton environment.

Experimental Protocol Considerations

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would typically be acquired on a 300 MHz or higher field spectrometer.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -C(CH ₃)₃ | ~1.45 | s | 9H | tert-butyl |

| -OH | ~2.0-3.0 | br s | 1H | Hydroxyl |

| -CH ₂-OH | ~3.65 | m | 2H | Methylene adjacent to hydroxyl |

| -CH -NH | ~3.80 | m | 1H | Methine |

| -CH ₂-OCH₃ | ~3.40 | m | 2H | Methylene adjacent to ether |

| -OCH ₃ | ~3.35 | s | 3H | Methoxy |

| -NH - | ~5.0 | d | 1H | Amide |

Interpretation and Justification

-

tert-Butyl Protons (~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and exhibit a strong singlet signal in the upfield region, characteristic of the Boc protecting group[2].

-

Hydroxyl Proton (~2.0-3.0 ppm): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can exchange with deuterium upon addition of D₂O.

-

Methylene Protons adjacent to Hydroxyl (~3.65 ppm): These diastereotopic protons are expected to appear as a multiplet due to coupling with the adjacent methine proton.

-

Methine Proton (~3.80 ppm): This proton is coupled to the adjacent methylene protons and the amide proton, resulting in a complex multiplet.

-

Methylene Protons adjacent to Ether (~3.40 ppm): These diastereotopic protons will appear as a multiplet due to coupling with the methine proton.

-

Methoxy Protons (~3.35 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

Amide Proton (~5.0 ppm): The amide proton of the carbamate will typically appear as a doublet due to coupling with the adjacent methine proton. Its chemical shift can be influenced by solvent and temperature.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol Considerations

A typical ¹³C NMR spectrum would be acquired on the same sample prepared for ¹H NMR analysis, using a broadband-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| -C(C H₃)₃ | ~28.4 | tert-butyl methyls |

| -C (CH₃)₃ | ~79.5 | tert-butyl quaternary |

| -C H-NH | ~52.0 | Methine |

| -C H₂-OH | ~64.0 | Methylene adjacent to hydroxyl |

| -C H₂-OCH₃ | ~73.0 | Methylene adjacent to ether |

| -OC H₃ | ~59.0 | Methoxy |

| -C =O | ~156.0 | Carbamate carbonyl |

Interpretation and Justification

-

tert-Butyl Carbons (~28.4 and ~79.5 ppm): The three equivalent methyl carbons of the tert-butyl group will appear around 28.4 ppm, while the quaternary carbon will be further downfield at approximately 79.5 ppm[2].

-

Methine Carbon (~52.0 ppm): The carbon attached to the nitrogen atom is expected in this region.

-

Methylene Carbon adjacent to Hydroxyl (~64.0 ppm): The presence of the electron-withdrawing hydroxyl group shifts this carbon downfield.

-

Methylene Carbon adjacent to Ether (~73.0 ppm): The ether oxygen causes a significant downfield shift for this carbon.

-

Methoxy Carbon (~59.0 ppm): This is a typical chemical shift for a methoxy group carbon.

-

Carbamate Carbonyl Carbon (~156.0 ppm): The carbonyl carbon of the Boc group is characteristically found in the downfield region of the spectrum[2].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol Considerations

An IR spectrum can be obtained using a neat sample (as a thin film) on a salt plate (NaCl or KBr) or as a KBr pellet, analyzed with an FTIR spectrometer.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3350-3250 | Medium | N-H stretch (carbamate) |

| 2975-2950 | Strong | C-H stretch (sp³ C-H) |

| 1710-1680 | Strong | C=O stretch (carbamate carbonyl) |

| 1530-1510 | Medium | N-H bend (amide II) |

| 1250, 1160 | Strong | C-O stretch (carbamate and ether) |

Interpretation and Justification

-

O-H and N-H Stretching: A broad band centered around 3350 cm⁻¹ is expected due to the overlapping stretching vibrations of the alcohol O-H and the carbamate N-H groups.

-

C-H Stretching: Strong absorptions below 3000 cm⁻¹ are characteristic of C-H bonds in the alkyl portions of the molecule.

-

C=O Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is the hallmark of the carbonyl group in the Boc protector[3].

-

N-H Bending: The N-H bending vibration (amide II band) typically appears around 1520 cm⁻¹.

-

C-O Stretching: Strong bands in the fingerprint region (1300-1100 cm⁻¹) will be present due to the C-O stretching of the alcohol, ether, and carbamate functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol Considerations

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely be analyzed in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 206.1387 | [M+H]⁺ |

| 228.1206 | [M+Na]⁺ |

| 150.0968 | [M - C₄H₈ + H]⁺ |

| 106.0811 | [M - Boc + H]⁺ |

Interpretation and Justification

-

Molecular Ions: The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent peaks, confirming the molecular weight of 205.25 g/mol .

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, followed by the loss of CO₂ to give the free amine. The loss of the entire Boc group (100 amu) is also a common fragmentation pathway[4].

Caption: Predicted key fragmentation pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals of the Boc protecting group, in conjunction with the signals from the core amino alcohol and ether functionalities, create a unique spectroscopic fingerprint. This technical guide, by providing a well-reasoned prediction of this fingerprint, serves as a practical tool for researchers to verify the identity and purity of this valuable chiral building block, thereby ensuring the integrity of their synthetic endeavors.

References

- Wiley-VCH. (2008).

- The Royal Society of Chemistry. (2015).

- Patil, S. M., et al. (2021). Chemoselective Boc protection of phenols and amino alcohols.

- BenchChem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

- MDPI. (2021).

- Human Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).

- Santa Cruz Biotechnology. N-Boc-2-amino-3-methoxy-1-propanol | CAS 1334171-66-2.

- The Royal Society of Chemistry.

- CymitQuimica. N-Boc-2-Amino-3-Methoxy-1-Propanol.

- PubMed. (2003).

- ResearchGate. (2024). Synthesis of N-BOC amines by various routes.

- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol.

- Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%).

- ResearchGate. ¹³C NMR spectra of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl).

- National Institutes of Health. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.

- Google Patents. (2000). US6100433A - Process for preparing 3-methoxy-1-propanol.

- PubChem. N-Boc-(R)-1-amino-2-propanol.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Scholars Research Library. Der Pharma Chemica.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- National Institute of Standards and Technology. 1-Propanol, 3-amino- - the NIST WebBook.

- ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl₃.

- SpectraBase. 2-Methoxy-3-tosyl-1-propanol - Optional[¹³C NMR] - Chemical Shifts.

- National Institutes of Health. tert-butyl N-((2R)-1-hydroxypropan-2-yl)

Sources

An In-depth Technical Guide to the Solubility of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Intermediate in Modern Synthesis

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a chiral building block of significant interest to researchers in pharmaceutical and chemical development. As a protected amino alcohol, its unique trifunctional structure—comprising an acid-labile N-Boc protecting group, a primary alcohol, and a methoxy ether—makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group provides stability and allows for orthogonal protection strategies, which are crucial in multi-step synthesis.[1][2]

A thorough understanding of the solubility of this compound is not merely academic; it is a cornerstone of its practical application. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), formulation strategies for in-vivo studies, and the overall efficiency and scalability of a synthetic process. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and robust experimental protocols for its determination.

Section 1: Physicochemical Profile and Theoretical Solubility

The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] this compound presents a fascinating case of dual characteristics.

-

The Lipophilic Moiety : The tert-butyl group of the Boc protector is bulky and non-polar, contributing to the molecule's lipophilicity and favoring solubility in non-polar organic solvents.

-

The Hydrophilic Moiety : The primary alcohol (-CH₂OH), the carbamate linkage, and the methoxy group (-OCH₃) are polar. The hydroxyl and carbamate N-H groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl, carbamate carbonyl, and methoxy groups can act as hydrogen bond acceptors. These features promote interaction with and solubility in polar solvents.

Based on this structure, a nuanced solubility profile can be predicted. The presence of multiple polar groups suggests that the compound will not be exclusively soluble in non-polar hydrocarbons. Conversely, the lipophilic Boc group will limit its free solubility in highly polar solvents like water.

For a quantitative perspective, we can examine the predicted physicochemical properties. While specific experimental data for this compound (CAS 1334171-66-2) is not widely published, we can estimate its properties based on the very close structural analog, N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4), which differs only by the absence of the methoxy group.

Table 1: Physicochemical Properties of this compound and a Close Analog

| Property | Value for this compound | Estimated Value (Based on N-Boc-(R)-1-amino-2-propanol) | Influence on Solubility |

| CAS Number | 1334171-66-2[4] | 119768-44-4[5] | - |

| Molecular Formula | C₉H₁₉NO₄[4] | C₈H₁₇NO₃[5] | - |

| Molecular Weight | 205.25 g/mol [4] | 175.23 g/mol [5] | Higher molecular weight can sometimes decrease solubility.[3] |

| XLogP3 | Not available | 0.7[5] | A low positive value indicates a balance between hydrophilic and lipophilic character, suggesting broad partial solubility. |

| Hydrogen Bond Donors | Not available | 2[5] | Enables solubility in polar protic solvents (e.g., alcohols, water). |

| Hydrogen Bond Acceptors | Not available | 3[5] | Enables solubility in solvents that can donate hydrogen bonds. |

| Polar Surface Area (PSA) | Not available | 58.6 Ų[5] | A moderate PSA suggests the potential for membrane permeability and indicates significant polar character. |

The addition of the methoxy group in the target compound likely slightly increases its polarity and hydrogen bond acceptor count compared to the analog, while also increasing the molecular weight. This would suggest a continued balanced solubility profile, with good solubility expected in a range of polar organic solvents.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Highly Soluble | These solvents can accept hydrogen bonds and have polarities that accommodate both the polar and non-polar parts of the molecule. A similar compound is noted to be soluble in acetone and DMSO.[3][6] |

| Polar Protic | Methanol, Ethanol | Soluble | The alcohol solvents can engage in hydrogen bonding with the solute's hydroxyl and carbamate groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are effective at dissolving many Boc-protected compounds.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | THF's polarity should be sufficient for moderate solubility, while the lower polarity of diethyl ether may result in lower solubility. |

| Aqueous | Water | Sparingly Soluble | The lipophilic Boc group and hydrocarbon backbone limit solubility despite the presence of polar functional groups. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant polarity from the hydroxyl, carbamate, and methoxy groups prevents dissolution in highly non-polar solvents. |

Section 2: Key Factors Influencing Experimental Solubility

Several environmental factors can significantly alter the measured solubility of a compound:

-

Temperature : For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

-

pH : The N-Boc group is famously acid-labile.[1] In strongly acidic conditions (pH < 2), the protecting group will be cleaved, yielding the free amine. This free amine is basic and would exhibit significantly higher aqueous solubility at low pH due to the formation of the protonated ammonium salt. Therefore, solubility experiments in aqueous buffers must be conducted at a pH where the Boc group is stable (typically pH 4-10).

-

Time (Equilibrium) : The distinction between kinetic and thermodynamic solubility is critical. A solution may appear clear for a short period before a less soluble, more stable crystalline form precipitates. True thermodynamic solubility is an equilibrium state that can take hours or even days to achieve.

Section 3: Protocols for Experimental Solubility Determination

Choosing the correct experimental method depends on the stage of research. Early discovery often prioritizes speed and material conservation (kinetic assays), while process development and formulation demand the accuracy of equilibrium methods.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility. Its core principle is to create a saturated solution in equilibrium with an excess of the solid compound.

Causality : The deliberate use of excess solid and a long incubation time (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium. The final measurement of the supernatant concentration reflects the maximum amount of solute that the solvent can hold under those conditions.

Methodology :

-

Preparation : Accurately weigh approximately 5-10 mg of this compound into a glass vial.

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24 to 48 hours.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (chemically compatible with the solvent) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved particles.

-

Quantification : Dilute the filtered sample as necessary. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.

-

Self-Validation : Visually confirm the presence of undissolved solid in the original vial after sampling. This verifies that the solution was indeed saturated.

Diagram 1: Workflow for Shake-Flask Thermodynamic Solubility

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate (1565137-65-6) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Prepared by: Gemini, Senior Application Scientist

Introduction: A Profile of a Versatile Chiral Building Block

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Its utility stems from the precise arrangement of its three key functional groups: a primary alcohol, a methoxy ether, and a primary amine temporarily masked by a tert-butoxycarbonyl (Boc) protecting group. The stability of this molecule is paramount to its successful application, as degradation can compromise reaction yields, introduce impurities, and destroy its critical stereochemical integrity. This guide provides a detailed analysis of the chemical stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to application.

Chemical Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These characteristics influence its handling, solubility, and reactivity.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1334171-66-2, 183793-49-9 | [1][2] |

| Molecular Formula | C₉H₁₉NO₄ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | Typically a white to off-white solid or a viscous oil. | [3] |

| Solubility | Soluble in methanol and other common organic solvents like acetone and dimethylformamide. |[3][4] |

Core Stability Profile: Understanding the Potential Degradation Pathways

The stability of this compound is primarily dictated by its most labile functional group: the N-Boc carbamate. While the amino alcohol backbone is generally robust, specific conditions can lead to its degradation.

The N-Boc Group: The Epicenter of Reactivity

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis precisely because of its predictable stability and cleavage characteristics.[5] It is robust under basic, nucleophilic, and hydrogenolysis conditions but is intentionally designed to be labile under acidic conditions.[6][7][]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant stability concern is the inadvertent cleavage of the Boc group upon exposure to acidic contaminants. This deprotection is a well-understood carbamate hydrolysis reaction.[9] The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine.[5][10]

Caption: Primary degradation pathway via acid-catalyzed deprotection of the N-Boc group.

This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for intentional deprotection.[10][11] However, even weaker acidic conditions or Lewis acids can catalyze this cleavage, making it critical to avoid acidic environments during storage.[12]

Thermal Lability

While generally stable at ambient temperatures, the N-Boc group can undergo thermolytic cleavage at elevated temperatures (often >100-150°C), especially in the absence of an acid catalyst.[13][14][15] This process avoids harsh acidic reagents but highlights the need to store the compound under cool conditions to prevent slow thermal degradation over time.[15]

Stability Towards Other Reagents

A key advantage of the Boc group is its stability under a wide range of non-acidic conditions.[]

-

Bases: It is stable to common bases like triethylamine (TEA), sodium hydroxide, and even stronger bases, which allows for orthogonal protection strategies.[6]

-

Nucleophiles: The carbamate is generally unreactive towards most nucleophiles.[5][6]

-

Reductants: It is stable to catalytic hydrogenation (e.g., H₂/Pd) and many common reducing agents.[6][]

Stability of the Chiral Amino Alcohol Backbone

The core structure of the molecule is generally stable, but two areas warrant consideration:

-

Oxidation: The primary alcohol moiety (-CH₂OH) is susceptible to oxidation. Contact with strong oxidizing agents will lead to the formation of the corresponding aldehyde or carboxylic acid, introducing significant impurities.[4]

-

Ether Linkage: The methoxy group (-OCH₃) forms a stable ether linkage. While ethers can potentially form explosive peroxides over time upon exposure to air and light, this risk is minimal for a simple methoxy group on a saturated alkyl chain compared to ethers like THF or diethyl ether. Nevertheless, storage away from light and under an inert atmosphere minimizes this already low risk.

Recommended Storage and Handling Protocols

Synthesizing the stability data leads to a clear set of best practices for maintaining the purity and integrity of this compound.

Table 2: Storage Condition Recommendations

| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale & Causality |

|---|---|---|---|

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Minimizes potential for slow thermal degradation of the Boc group and reduces the rate of any potential side reactions.[16] |

| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂) which can slowly hydrolyze the Boc group. An inert atmosphere is crucial long-term to prevent oxidation.[4] |

| Light | Store in an opaque or amber vial. | Store in an opaque or amber vial inside a secondary container. | Protects against potential light-initiated radical reactions, although the molecule is not strongly chromophoric. |

| Container | Tightly sealed glass vial or polyethylene/polypropylene container. | Tightly sealed glass vial with a PTFE-lined cap. | Use of inert materials prevents leaching and contamination. A high-integrity seal is critical to exclude moisture and air.[17] |

Decision Workflow for Optimal Storage

To assist researchers, the following workflow provides a logical path to selecting the appropriate storage protocol.

Caption: Decision workflow for the proper storage of this compound.

Incompatible Materials

To prevent degradation, the compound must be stored away from:

-

Strong Acids: Causes rapid deprotection of the N-Boc group.[4][18]

-

Strong Oxidizing Agents: Can oxidize the primary alcohol.[4][18]

-

Acidic Vapors: Ensure storage is not in proximity to bottles of volatile acids (e.g., HCl, TFA) in the same cabinet or refrigerator.

Self-Validating Protocols for Integrity Assessment